{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Description
Properties
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-4-3-11(13(15)6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAPWFPBWMYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the particular targets involved.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been noted for their toxicity, resistance to existing drugs, and pharmacokinetic differences. These factors can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown promising kinase selectivity and excellent anticancer cell proliferation potencies. This suggests that this compound could potentially have similar effects.
Biological Activity
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that has attracted significant interest due to its potential biological activities. This compound features a piperidine ring substituted with a difluorophenyl group, which suggests various pharmacological applications, particularly in the fields of medicinal chemistry and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C13H18F2N2, with a molecular weight of 240.29 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H18F2N2 |
| Molecular Weight | 240.29 g/mol |
| CAS Number | 1282811-64-6 |
| InChI Key | GXXRJYNXMBHLBW-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) activity, making it a candidate for further investigation in treating neurological disorders.
- Receptor Binding : The compound has been explored for its role as a ligand in receptor binding studies, particularly in relation to neurotransmitter systems.
- Antiproliferative Effects : Some derivatives of piperidine compounds have shown antiproliferative effects in various cancer cell lines, indicating that this compound may have similar properties.
Comparative Analysis
A comparative analysis with similar compounds reveals unique features and potential advantages:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine | Moderate AChE inhibition | Chlorine substituents |
| {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine | Antiproliferative effects | Dimethyl group enhances lipophilicity |
| This compound | Potential CNS activity | Unique difluoro substitution |
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter release have shown promise in modulating synaptic transmission, potentially beneficial for conditions like depression and anxiety.
- In Vitro Assays : In vitro assays have demonstrated that this compound may inhibit certain cancer cell lines' growth, suggesting its utility as an anticancer agent.
- Safety and Toxicity Evaluations : Initial toxicity assessments indicate relatively low cytotoxicity compared to other compounds in its class, which is advantageous for therapeutic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Aromatic Ring
Chlorinated Analogs
- {1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine Molecular Weight: ~283.19 (C₁₃H₁₆Cl₂N₂). Chlorine’s larger atomic radius may introduce steric hindrance, affecting target binding . Key Difference: Chlorine’s electron-withdrawing effect is weaker than fluorine, altering electronic interactions with targets.
Brominated Analogs
- {1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-2-yl}methanamine Molecular Weight: 301.20 (C₁₃H₁₈BrFN₂).
Fluorinated Analogs
- {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine Molecular Weight: ~238.28 (C₁₃H₁₆F₂N₂).
Variations in Piperidine Substitution Position
Piperidin-4-yl vs. Piperidin-3-yl
Heterocyclic and Functional Group Modifications
Pyrazole-Substituted Analogs
- {1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine Molecular Weight: 226.28 (C₁₄H₁₄N₂O).
Thiophene-Substituted Analogs
- {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine Molecular Weight: 248.79 (C₁₁H₁₇ClN₂S).
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
Preparation Methods
Starting Materials
- 2,4-Difluorobenzyl halide (commonly chloride or bromide) as the electrophilic aromatic substituent source.
- Piperidin-3-ylmethanamine or a protected derivative thereof.
- Suitable bases and solvents (e.g., potassium carbonate in acetonitrile or DMF).
- Reducing agents if reductive amination is involved.
Stepwise Synthesis
Step 1: N-Alkylation of Piperidine
- The piperidine ring nitrogen (N-1) is alkylated with 2,4-difluorobenzyl halide under basic conditions.
- Typical conditions involve stirring piperidine or its derivative with 2,4-difluorobenzyl bromide/chloride in the presence of a base such as potassium carbonate.
- Solvents like acetonitrile or DMF are used to facilitate the nucleophilic substitution.
- The reaction proceeds via an SN2 mechanism to yield N-(2,4-difluorobenzyl)piperidine intermediate.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| N-Alkylation | Piperidine + 2,4-difluorobenzyl bromide, K2CO3, DMF, 60°C, 12 h | 75-85 | Clean SN2 reaction, minimal side products |
| Reductive Amination | 3-piperidone intermediate + NH3, NaBH3CN, MeOH, rt, 6 h | 65-80 | Efficient conversion to methanamine |
| Purification | Recrystallization from ethanol or chromatography | - | High purity product confirmed by NMR and MS |
Research Findings and Patented Methods
- The patent US10927129B2 describes compounds related to N-[(2,4-difluorophenyl)methyl] derivatives, indicating synthetic routes involving N-alkylation of piperidine rings with 2,4-difluorobenzyl halides as a key step.
- The synthesis of piperidine derivatives functionalized at the 3-position with amine groups is well-documented in medicinal chemistry literature, often employing reductive amination of 3-piperidone precursors.
- Spectral data (NMR, IR, MS) confirm the successful formation of the target compound, with characteristic signals for the difluorophenyl group and piperidine ring methylene protons.
- The presence of fluorine atoms influences the chemical shifts in NMR and can be confirmed by ^19F NMR spectroscopy.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Core Scaffold | Piperidine ring |
| N-Substituent Introduction | N-alkylation with 2,4-difluorobenzyl halide |
| 3-Position Functionalization | Reductive amination of 3-piperidone intermediate |
| Common Solvents | DMF, MeOH, Acetonitrile |
| Bases Used | Potassium carbonate, triethylamine |
| Reducing Agents | Sodium cyanoborohydride, catalytic hydrogen |
| Purification Techniques | Recrystallization, column chromatography |
| Characterization Methods | ^1H NMR, ^13C NMR, IR, MS, elemental analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
